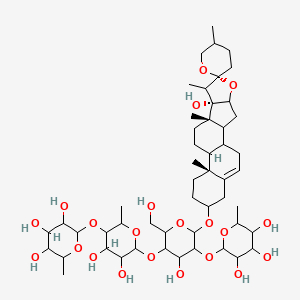
Chonglou Saponin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Paris saponin VII predominantly occurs in the leaves of Paris polyphylla var. yunnanensis and is promoted by high light intensity . The biosynthesis involves the glycosylation of the steroidal saponin skeleton, catalyzed by glycosyltransferases .
Industrial Production Methods: Industrial production of Paris saponin VII involves the cultivation of Paris polyphylla under controlled light conditions to enhance the yield of the compound. The leaves are the primary organ for synthesis, and the compound is transported to the rhizome via vascular tissue .
化学反应分析
Types of Reactions: Paris saponin VII undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under mild conditions to preserve the integrity of the saponin structure .
Major Products: The major products formed from these reactions include oxidized and reduced derivatives of Paris saponin VII, which may exhibit different pharmacological activities .
科学研究应用
Chemistry: In chemistry, Paris saponin VII is used as a precursor for synthesizing other bioactive compounds .
Biology: In biological research, it is used to study the effects of saponins on cellular processes, including apoptosis and autophagy .
Medicine: In medicine, Paris saponin VII has shown therapeutic potential against various cancers, including breast cancer, by inducing autophagy and apoptosis . It also exhibits anti-rheumatoid arthritic effects by regulating the expressions of apoptosis proteins .
Industry: In the pharmaceutical industry, Paris saponin VII is used in the development of anticancer drugs and immunomodulatory agents .
作用机制
Paris saponin VII exerts its effects through multiple molecular targets and pathways:
Molecular Targets: The compound directly binds to the MST2-MOB1-LATS1 ternary complex, activating the Hippo signaling pathway . This activation leads to the inhibition of Yes-associated protein (YAP) and promotes autophagy and apoptosis in cancer cells .
Pathways Involved: Paris saponin VII also regulates the Ras signaling pathway, inducing apoptosis and cell cycle arrest in colorectal cancer cells . Additionally, it inhibits the PI3K/Akt and NFκB signaling pathways, contributing to its anticancer effects .
相似化合物的比较
Paris saponin VII is unique among saponins due to its specific molecular targets and pathways. Similar compounds include:
Polyphyllin II: Another saponin from Paris polyphylla, which also exhibits anticancer properties by inducing apoptosis and inhibiting the PI3K/Akt pathway .
Pennogenyl Saponin: Reported from Paris quadrifolia rhizome, this saponin induces apoptotic cell death in human cervical cancer cells .
Dammarane Saponins: These saponins, found in various plant species, exhibit cytotoxic activities on multiple cancer cell lines and inhibit several signaling pathways .
属性
分子式 |
C51H82O21 |
|---|---|
分子量 |
1031.2 g/mol |
IUPAC 名称 |
2-[4,5-dihydroxy-6-[4-hydroxy-2-(hydroxymethyl)-6-[(6R,8S,9S,13R)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-2-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C51H82O21/c1-20-10-15-50(63-19-20)24(5)51(62)31(72-50)17-29-27-9-8-25-16-26(11-13-48(25,6)28(27)12-14-49(29,51)7)67-47-43(71-45-38(59)35(56)33(54)22(3)65-45)40(61)42(30(18-52)68-47)70-46-39(60)36(57)41(23(4)66-46)69-44-37(58)34(55)32(53)21(2)64-44/h8,20-24,26-47,52-62H,9-19H2,1-7H3/t20?,21?,22?,23?,24?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,47?,48-,49-,50+,51+/m0/s1 |
InChI 键 |
FBFJAXUYHGSVFN-ISUPFHCDSA-N |
手性 SMILES |
CC1CC[C@@]2(C([C@]3(C(O2)CC4[C@@]3(CCC5C4CC=C6[C@@]5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)OC9C(C(C(C(O9)C)O)O)O)O)O)O)OC2C(C(C(C(O2)C)O)O)O)C)C)O)C)OC1 |
规范 SMILES |
CC1CCC2(C(C3(C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)OC9C(C(C(C(O9)C)O)O)O)O)O)O)OC2C(C(C(C(O2)C)O)O)O)C)C)O)C)OC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


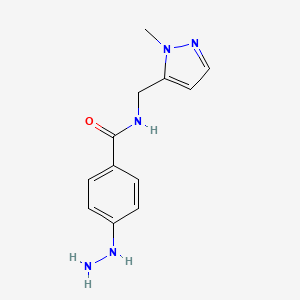
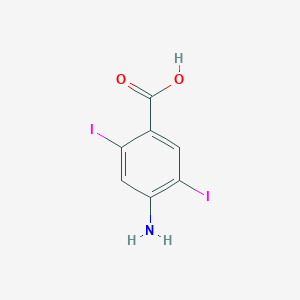
![Tert-butyl 5-[[3-bromo-5-(diethoxyphosphorylmethyl)phenyl]methyl]-2-tert-butyl-3-methyl-4-oxoimidazolidine-1-carboxylate](/img/structure/B14794675.png)
![2-amino-N-[(1-benzylpiperidin-3-yl)methyl]-N,3-dimethylbutanamide](/img/structure/B14794680.png)
![[1-(2-Bicyclo[2.2.1]hept-5-enyl)-1-phenyl-3-piperidin-1-ylpropyl] 2-hydroxypropanoate](/img/structure/B14794691.png)
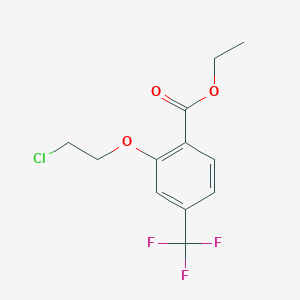
![(9R,10S,13S)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B14794714.png)
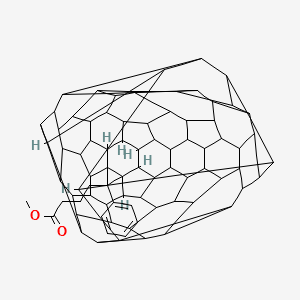

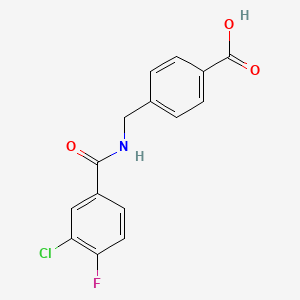
![Benzyl 4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate](/img/structure/B14794757.png)
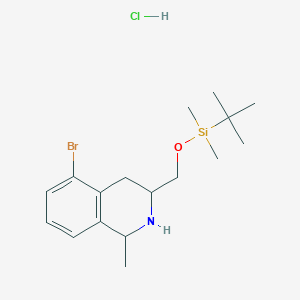
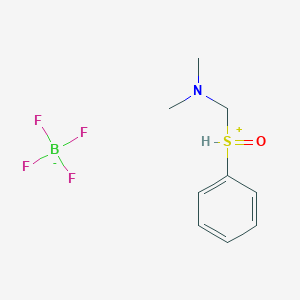
![[(1R,1'R,4S,4'R,12'S,21'R)-1,4',6',12',17',17'-hexamethyl-18'-(3,4,5-trihydroxyoxan-2-yl)oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosane]-3'-yl] acetate](/img/structure/B14794775.png)
